molecular formula C15H15NO4S B7883602 3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate

3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate

Cat. No.: B7883602
M. Wt: 305.4 g/mol
InChI Key: DBHDQUIUUFJWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Properties

IUPAC Name

3-(2-oxobenzo[cd]indol-1-yl)propyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-21(18,19)20-10-4-9-16-13-8-3-6-11-5-2-7-12(14(11)13)15(16)17/h2-3,5-8H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHDQUIUUFJWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCN1C2=CC=CC3=C2C(=CC=C3)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the indole core through a cyclization reaction, followed by functionalization to introduce the oxo group and the propyl methanesulfonate moiety. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

    Hydrolysis: This reaction can break down the compound into smaller fragments in the presence of water.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate can be compared with other indole derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties.

    5-hydroxyindoleacetic acid: A metabolite of serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity .

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